molecular formula C13H20N2OS B11629867 4-(Pentyloxy)benzyl carbamimidothioate

4-(Pentyloxy)benzyl carbamimidothioate

Cat. No.: B11629867
M. Wt: 252.38 g/mol
InChI Key: GWQPPHVDGYSKRY-UHFFFAOYSA-N
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Description

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE is an organic compound characterized by its unique structure, which includes a pentyl group attached to a phenyl ring through an oxygen atom, a sulfanyl group, and a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE typically involves multiple steps. One common method starts with the preparation of 4-(pentyloxy)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently treated with an appropriate base to yield the desired methanimidamide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanimidamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ({[4-(BUTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE: Similar structure but with a butyl group instead of a pentyl group.

    ({[4-(HEXYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE: Similar structure but with a hexyl group instead of a pentyl group.

Uniqueness

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and proteins. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

(4-pentoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15)

InChI Key

GWQPPHVDGYSKRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CSC(=N)N

Origin of Product

United States

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